N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride
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Description
“N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C23H25ClFN3O3S and a molecular weight of 477.98. It’s a versatile compound with immense potential in scientific research. Benzofuran compounds, to which this compound belongs, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of similar benzofuran derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuran ring, a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis and Biological Activity
Structurally related compounds have been synthesized and evaluated for their biological activities. For instance, derivatives of benzofuran and benzothiazole have been investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. These compounds exhibit significant activity by targeting various biological pathways, indicating the potential of the mentioned compound in similar research applications.
Benzofuran and benzothiazole derivatives have shown promise as COX inhibitors, displaying analgesic and anti-inflammatory activities. The synthetic processes leading to these compounds involve complex reactions, underscoring the importance of chemical synthesis techniques in medicinal chemistry research (A. Abu‐Hashem et al., 2020).
Studies on benzothiazole derivatives as corrosion inhibitors highlight the application of these compounds in materials science, particularly in protecting metals against corrosion. Such research indicates the versatility of benzothiazole derivatives in various scientific domains (Zhiyong Hu et al., 2016).
Antitumor Evaluation
Research on carboxamide derivatives of benzothiazoles and related compounds has revealed potent cytotoxicity against various cancer cell lines, suggesting the potential of N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride in anticancer studies.
- Carboxamide derivatives have been evaluated for their cytotoxic activity, demonstrating potent effects against leukemia and lung carcinoma, highlighting the therapeutic potential of such compounds in cancer treatment (L. Deady et al., 2005).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-7-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S.ClH/c1-4-29-18-8-5-7-15-13-19(30-21(15)18)22(28)27(12-6-11-26(2)3)23-25-17-10-9-16(24)14-20(17)31-23;/h5,7-10,13-14H,4,6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPTAAVZXZGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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